

Rolicyprine molecular weight and formula

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Compound of Interest

Compound Name: Rolicyprine

Cat. No.: B1679512

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In-Depth Technical Guide to Rolicyprine

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

Rolicyprine is a chemical compound classified as an antidepressant.^{[1][2]} Its fundamental properties are summarized below.

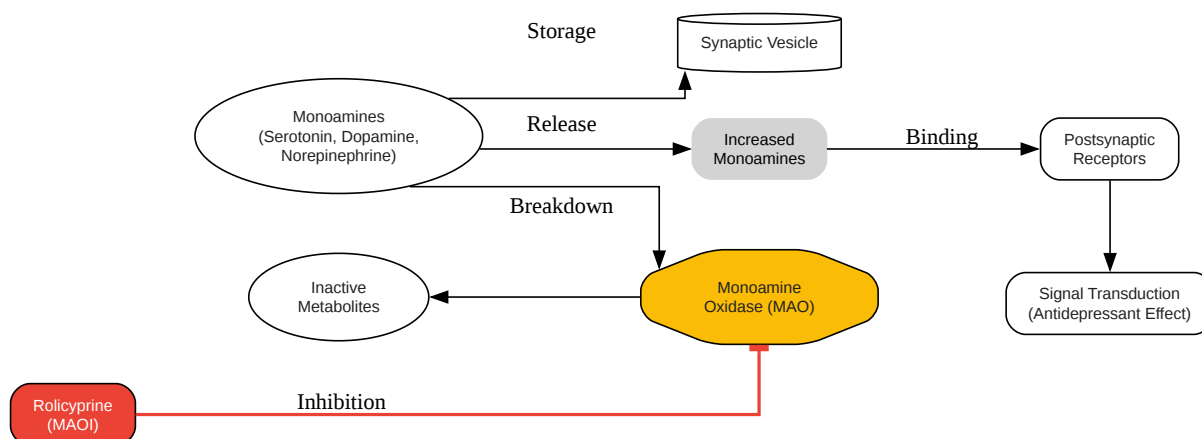
Property	Value	Source
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂	^{[1][2][3][4][5]}
Molecular Weight	244.29 g/mol	^{[2][3][4][5]}
IUPAC Name	(2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide	^[5]
CAS Number	2829-19-8	^{[1][2][4]}
Synonyms	Rolicypram, RMI-83027, EX-4883, Cypromin	^{[1][2]}
Appearance	Crystals	^[2]
Melting Point	144-147 °C	^{[2][4]}
Solubility	Soluble in DMSO	^[1]

Pharmacological Profile: Monoamine Oxidase Inhibition

Rolicyprine is categorized as a monoamine oxidase inhibitor (MAOI). MAOIs function as antidepressants by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.

Mechanism of Action

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, MAOIs lead to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind their antidepressant effects. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Selective inhibition of these isoforms can lead to different therapeutic outcomes and side-effect profiles.



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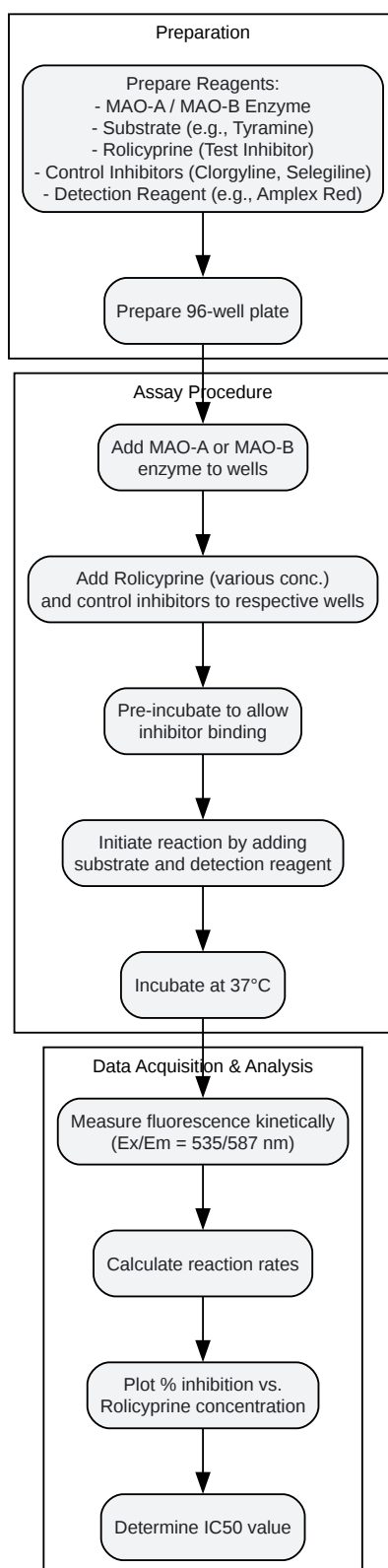
Figure 1: General signaling pathway of Monoamine Oxidase Inhibitors (MAOIs).

Experimental Protocols for MAO Inhibition Assays

While specific experimental data for **Rolicyprine**'s inhibition of MAO-A and MAO-B are not readily available in the public domain, a general methodology for assessing the inhibitory potential of a compound like **Rolicyprine** is well-established. The following outlines a typical in-vitro experimental workflow.

General Experimental Workflow

A common method to determine the inhibitory activity of a compound on MAO-A and MAO-B is through a fluorometric assay. This assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of the monoamine oxidation reaction.



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Figure 2: A typical experimental workflow for an MAO inhibition assay.

Detailed Methodological Steps

- **Reagent Preparation:** Solutions of recombinant human MAO-A and MAO-B enzymes, the test compound (**Rolicyprine**) at various concentrations, a suitable substrate (e.g., tyramine for both, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B), and a detection mix (containing a fluorometric probe like Amplex Red and horseradish peroxidase) are prepared in an appropriate assay buffer.
- **Assay Plate Setup:** The assay is typically performed in a 96-well black plate to minimize light scatter.
- **Enzyme and Inhibitor Incubation:** The MAO enzyme (either MAO-A or MAO-B) is added to the wells, followed by the addition of varying concentrations of **Rolicyprine** or a known control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B). A pre-incubation period allows for the binding of the inhibitor to the enzyme.
- **Reaction Initiation and Detection:** The reaction is started by adding the substrate and the detection mix to the wells. The MAO enzyme oxidizes the substrate, producing hydrogen peroxide. The horseradish peroxidase in the detection mix then uses the H_2O_2 to convert the probe into its fluorescent product.
- **Data Analysis:** The fluorescence is measured over time using a plate reader. The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of **Rolicyprine** is calculated relative to a control without any inhibitor. The IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Summary

Rolicyprine is a compound with antidepressant properties, identified as a monoamine oxidase inhibitor. While its fundamental molecular and physical characteristics are well-documented, specific quantitative data regarding its inhibitory potency and selectivity for MAO-A and MAO-B are not widely available in current literature. The experimental protocols described herein represent standard methodologies that would be employed to characterize the pharmacological activity of **Rolicyprine**. Further research is required to fully elucidate its specific interactions with monoamine oxidase isoforms and its downstream signaling effects.

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